molecular formula C9H13Cl2IN2O B1395579 (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride CAS No. 213764-92-2

(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride

Katalognummer: B1395579
CAS-Nummer: 213764-92-2
Molekulargewicht: 363.02 g/mol
InChI-Schlüssel: ZJVVFYWEBSHGBV-JZGIKJSDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H13Cl2IN2O and its molecular weight is 363.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azetines - Azetidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride is a chemical compound that has garnered attention for its significant biological activity, particularly as an antagonist of nicotinic acetylcholine receptors (nAChRs). This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C9H13Cl2IN2O
  • Molecular Weight : 363.02 g/mol
  • CAS Number : 1217837-17-6
  • IUPAC Name : 3-[[(2S)-azetidin-2-yl]methoxy]-5-iodopyridine; dihydrochloride

These properties contribute to its unique pharmacological profile, particularly its interaction with nAChRs.

This compound primarily acts as an antagonist at nicotinic acetylcholine receptors. Its selective binding to the α4β2 and α6β2 subtypes of nAChRs allows it to modulate neurotransmission effectively. The mechanism involves:

  • Competitive Inhibition : The compound competes with acetylcholine for binding sites on nAChRs.
  • Neurotransmitter Release Modulation : By blocking these receptors, it influences the release of various neurotransmitters, which can have implications in neuropharmacological research, especially concerning conditions like depression and anxiety disorders.

Antagonistic Effects on Nicotinic Receptors

Research indicates that this compound exhibits potent antagonistic effects on nAChRs. Studies have shown that:

  • It selectively binds to α4β2 nAChRs with a higher affinity compared to other compounds like (-)-nicotine .
  • Binding studies reveal that the compound's affinity is significantly greater than that of traditional nAChR ligands, making it a valuable tool for investigating receptor function .

Therapeutic Implications

The antagonistic properties of this compound suggest potential therapeutic applications in treating various central nervous system disorders, including:

  • Depression : Initial studies indicate that compounds targeting nAChRs may provide antidepressant effects. The modulation of these receptors could lead to improved mood and cognitive function in patients with major depressive disorder (MDD) .
  • Anxiety Disorders : Animal models have shown that antagonists at nAChRs can exhibit anxiolytic-like effects, suggesting a role for this compound in anxiety treatment .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
5-Iodo-A-85380 DihydrochlorideIodinated pyridine with different side chainsAcetylcholine antagonist
3-(Azetidin-2-yloxy)-5-iodopyridineSimilar structure without methoxy groupDifferent receptor interaction profile
3-(Pyridin-3-yloxy)-5-bromopyridineBrominated variantVaries in receptor selectivity

This table illustrates how this compound stands out due to its specific interaction with nicotinic receptors attributed to its azetidine and methoxy substitutions.

Case Studies and Clinical Research

Several studies have explored the clinical implications of this compound:

  • Phase Trials for Depression : A study involving a related compound demonstrated promising results in phase trials for MDD patients who did not respond adequately to standard treatments. The findings suggested that targeting nAChRs could enhance therapeutic outcomes .
  • Behavioral Studies in Animal Models : Behavioral assessments in mice indicated that the compound did not exhibit signs of toxicity while showing potential antidepressant-like effects through its action on nAChRs .

Wissenschaftliche Forschungsanwendungen

Neuroscience

  • Nicotinic Acetylcholine Receptor Studies : The compound is extensively utilized to study the role of nAChRs in neuroprotection and neurotoxicity. Its ability to block these receptors helps elucidate their function in neurological disorders .
  • Neurodegenerative Diseases : Research indicates that modulation of nAChRs may influence neuroprotective mechanisms, offering potential therapeutic avenues for conditions like Alzheimer's disease .
  • Addiction Studies : Given the involvement of nAChRs in reward pathways, this compound is employed in studying smoking addiction and other substance use disorders .

Pharmacology

  • Drug Development : The compound serves as a lead structure for developing new drugs targeting nAChRs for conditions such as chronic pain and mental disorders .
  • Receptor Binding Studies : It is used in receptor binding assays to understand ligand-receptor interactions, providing insights into drug design and efficacy .

Biochemistry

  • Interaction Studies : Investigations into how this compound influences neurotransmitter release have revealed its complex interplay with various neurobiological factors, such as β-amyloid (Aβ) in Alzheimer's disease models .

Impact on Neurotransmitter Release

A study investigated the effects of this compound on neurotransmitter release in the presence of β-amyloid (Aβ). The findings indicated that Aβ did not modulate glycine release evoked by the compound, suggesting a complex relationship between cholinergic signaling and amyloid pathology .

Receptor Binding Studies

In receptor binding assays, this compound demonstrated high selectivity for α4β2 nAChRs compared to other subtypes. This underscores its potential for targeted therapeutic applications in treating neurological disorders .

Synthesis and Production

The synthesis of this compound involves several steps starting from simpler precursor compounds. Key aspects include:

  • Reaction Conditions : Careful control is essential to achieve high purity and yield.
  • Reagents Used : Common reagents include iodine and azetidine derivatives.

While detailed industrial production methods are not widely documented, laboratory synthesis typically employs organic solvents and reagents tailored for specific reaction pathways.

Eigenschaften

IUPAC Name

3-[[(2S)-azetidin-2-yl]methoxy]-5-iodopyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O.2ClH/c10-7-3-9(5-11-4-7)13-6-8-1-2-12-8;;/h3-5,8,12H,1-2,6H2;2*1H/t8-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVVFYWEBSHGBV-JZGIKJSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1COC2=CC(=CN=C2)I.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1COC2=CC(=CN=C2)I.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217837-17-6
Record name Pyridine, 3-[(2S)-2-azetidinylmethoxy]-5-iodo-, hydrochloride (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride
Reactant of Route 2
(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride
Reactant of Route 3
Reactant of Route 3
(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride
Reactant of Route 4
Reactant of Route 4
(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride
Reactant of Route 5
(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride
Reactant of Route 6
(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride
Customer
Q & A

Q1: How does 5-Iodo-A-85380 dihydrochloride interact with its target and what are the downstream effects?

A: 5-Iodo-A-85380 dihydrochloride acts as a selective agonist of the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs) [, ]. Upon binding to these receptors located on the presynaptic membrane of neurons, it triggers a series of downstream events:

  • Membrane Depolarization: Activation of α4β2 nAChRs by 5-Iodo-A-85380 dihydrochloride leads to the influx of cations, primarily sodium ions, into the neuron. This influx causes depolarization of the neuronal membrane. []
  • Calcium Influx: Membrane depolarization further activates voltage-gated calcium channels, leading to an influx of calcium ions into the presynaptic terminal. []
  • Neurotransmitter Release: The increase in intracellular calcium concentration acts as a signal for the fusion of synaptic vesicles containing neurotransmitters with the presynaptic membrane. This fusion releases neurotransmitters, such as glutamate, aspartate, and GABA, into the synaptic cleft. [, ]

Q2: How does β-amyloid (Aβ) impact the effects of 5-Iodo-A-85380 dihydrochloride on neurotransmitter release?

A: Research suggests that β-amyloid (Aβ), a peptide implicated in Alzheimer's disease, can modulate the effects of 5-Iodo-A-85380 dihydrochloride on neurotransmitter release in a concentration-dependent manner [, ]:

  • High Aβ Concentrations: High concentrations of Aβ (e.g., 100 nM in vitro) have been shown to inhibit the release of glutamate, aspartate, and GABA evoked by 5-Iodo-A-85380 dihydrochloride [, ]. This inhibitory effect suggests that Aβ might interfere with the function of α4β2 nAChRs or downstream signaling pathways involved in neurotransmitter release.
  • Low Aβ Concentrations: Interestingly, lower concentrations of Aβ have not demonstrated the same inhibitory effect. For example, 10 nM Aβ did not affect 5-Iodo-A-85380 dihydrochloride-induced GABA release in vitro [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.